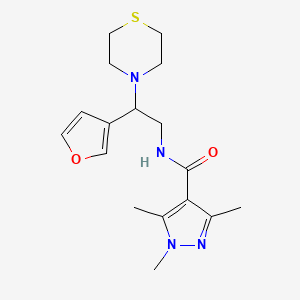

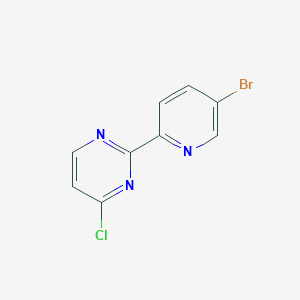

![molecular formula C17H13N3O3S2 B2599530 N-(2-呋喃甲基)-7-甲基-5-氧代-1-硫代-4,5-二氢[1,3]噻唑并[3,4-a]喹唑啉-3-甲酰胺 CAS No. 1114613-56-7](/img/structure/B2599530.png)

N-(2-呋喃甲基)-7-甲基-5-氧代-1-硫代-4,5-二氢[1,3]噻唑并[3,4-a]喹唑啉-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(2-furylmethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide” is a compound that belongs to the class of thiazoloquinazoline . It is a derivative of thiazolo[2,3-b]quinazoline .

Synthesis Analysis

The synthesis of this compound involves the use of thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials . The synthesis process involves a specific route for the formation of novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives . The synthesis of thiazolo[2,3-b]quinazoline and thiazolo[3,2-a]pyrimidine demonstrated that the addition of pyrimidinone to alkylacetylenic ester and then cyclization of intermediate compounds is a feasible method for the synthesis of fused oxo-thiazoles .Molecular Structure Analysis

The molecular structure of this compound was confirmed by elemental analysis and spectral IR, 1H NMR, and 13C NMR . The compound is part of a class of molecules that have been investigated in silico, combining 3D-QSAR study, drug-likeness, ADMET properties, and molecular docking .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-phenyldihydrophthalazinedione with alkyne using [{RuCl2(p-cymene)}2] as the catalyst and Cu(OAc)2·H2O as the additive . Another reaction involves the treatment of cyclohexanone or cyclopentanone with aromatic aldehyde and thiourea in the presence of modified montmorinollite nanostructure or HCl as a catalyst under heating and solvent-free conditions .科学研究应用

在药物化学中的意义

喹唑啉衍生物,包括N-(2-呋喃甲基)-7-甲基-5-氧代-1-硫代-4,5-二氢[1,3]噻唑并[3,4-a]喹唑啉-3-甲酰胺,由于其广泛的生物活性,在药物化学中具有重要意义。研究表明,这些化合物属于一类更广泛的稠合杂环,存在于 200 多种天然生物碱中。它们的稳定性和作为药物的潜力已导致广泛的研究,旨在利用其对病原体的抗菌特性,如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌 (Tiwary 等人,2016 年)。

光电材料应用

除了药用应用外,喹唑啉衍生物还因其在光电材料中的潜力而被探索。它们被纳入 π-扩展共轭体系,对于创建具有电致发光特性的新型材料非常有价值。这项研究为在有机发光二极管 (OLED) 中使用这些化合物开辟了途径,包括白色 OLED 和高效的红色磷光 OLED。此外,芳基乙烯基取代的喹唑啉显示出有望作为非线性光学材料和比色 pH 传感器的结构,突出了这些化合物除了药物之外的多功能性和广泛应用 (Lipunova 等人,2018 年)。

合成方法

喹唑啉衍生物的合成,包括像 N-(2-呋喃甲基)-7-甲基-5-氧代-1-硫代-4,5-二氢[1,3]噻唑并[3,4-a]喹唑啉-3-甲酰胺这样的复杂分子,涉及多组分合成策略,这些策略是环保的、温和的和原子效率高的。这些方法已经发展到支持喹唑啉骨架的有效创建,有助于开发具有增强生物和光电特性的化合物。这一研究领域强调了人们对喹唑啉衍生物作为跨领域新应用的候选者的持续兴趣 (Faisal & Saeed,2021 年)。

作用机制

未来方向

The future directions for this compound could involve further studies on its biological activities. For instance, the antifungal and antioxidant activities of thiazoloquinazoline derivatives have been revealed, indicating potential applications in these areas . Additionally, the compound’s potential as a PCAF inhibitor suggests possible applications in cancer treatment .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-7-methyl-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-9-4-5-12-11(7-9)15(21)19-14-13(25-17(24)20(12)14)16(22)18-8-10-3-2-6-23-10/h2-7H,8H2,1H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQYGKCDEVWLSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N3C(=C(SC3=S)C(=O)NCC4=CC=CO4)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

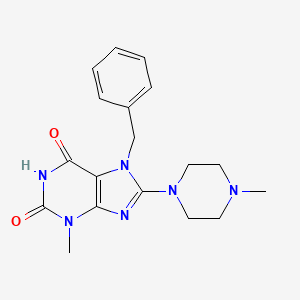

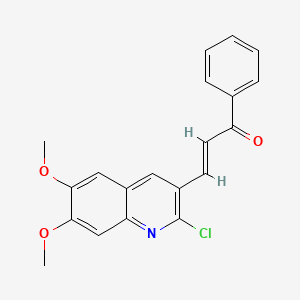

![1-[(3-Methoxyphenyl)methyl]-3-[(4-methylphenyl)methyl]-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2599449.png)

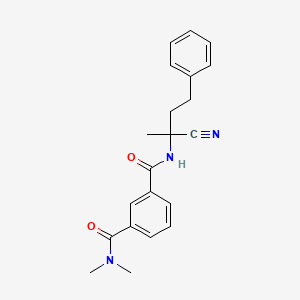

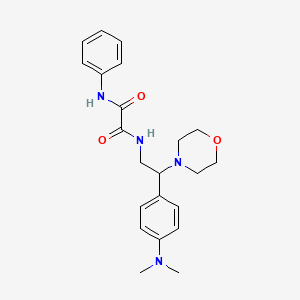

![5-[(2-Nitrophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2599454.png)

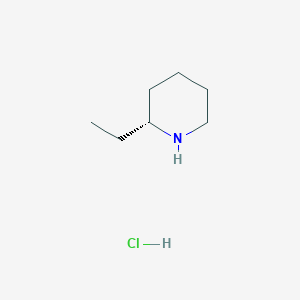

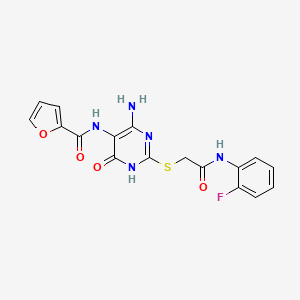

![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)

![(3,4-difluorophenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2599461.png)

![2-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]benzene-1-sulfonohydrazide](/img/structure/B2599465.png)

![8-(4-Ethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2599468.png)